molecular formula C16H27N5O B12922315 2-Amino-9-undecyl-3,9-dihydro-6h-purin-6-one CAS No. 34396-82-2

2-Amino-9-undecyl-3,9-dihydro-6h-purin-6-one

Cat. No.: B12922315
CAS No.: 34396-82-2
M. Wt: 305.42 g/mol
InChI Key: QUOXNHNPDLKNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-9-undecyl-3,9-dihydro-6h-purin-6-one is a synthetic purine derivative offered for research and development purposes. This compound features an undecyl chain at the 9-position of the purine ring system, a structural modification that can significantly influence its physicochemical properties, such as lipophilicity and membrane permeability. Researchers are exploring this and similar N-alkylated purine analogues for their potential in various biological and chemical applications. Structural analogues of purines, including various 9-substituted compounds, are of significant interest in medicinal chemistry and chemical biology. For instance, other 9-substituted purine-6-ones are known to serve as key intermediates in pharmaceutical synthesis and have demonstrated capabilities to form complexes with metal ions, which can be valuable in studying catalytic processes or developing new materials . Furthermore, certain purine-N-oxides have been reported to exhibit antimicrobial and antitumor properties in preliminary research, highlighting the potential bioactivity of this class of molecules . The investigation of this compound may provide valuable insights into structure-activity relationships and contribute to the development of novel biochemical tools or therapeutic candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

34396-82-2

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

2-amino-9-undecyl-1H-purin-6-one

InChI

InChI=1S/C16H27N5O/c1-2-3-4-5-6-7-8-9-10-11-21-12-18-13-14(21)19-16(17)20-15(13)22/h12H,2-11H2,1H3,(H3,17,19,20,22)

InChI Key

QUOXNHNPDLKNBS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

Biological Activity

2-Amino-9-undecyl-3,9-dihydro-6H-purin-6-one is a purine derivative characterized by its unique undecyl side chain at the 9-position of the purine ring. This structural feature enhances its lipophilicity, potentially improving its membrane permeability and bioavailability in therapeutic applications. The compound has garnered attention for its biological activity, particularly its interaction with various biological targets, including enzymes and receptors.

  • Molecular Formula : C16H27N5O
  • Molecular Weight : Approximately 305.423 g/mol

The presence of an amino group at the 2-position and a long undecyl chain contributes to its hydrophobic properties, which are critical for biological interactions.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity with various biological targets. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential. Preliminary data suggest that similar compounds often interact with:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Binding to specific receptors which may trigger cellular responses.

Further studies are needed to elucidate the specific interactions and biological pathways involved.

Comparison with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:

Compound NameMolecular FormulaKey Features
2-Amino-9-(hydroxymethyl)-1,9-dihydro-6H-purin-6-oneC8H11N5O3Shorter side chains; potential antiviral activity
2-Amino-9-(ethyl)-1,9-dihydro-6H-purin-6-oneC10H13N5OEthyl side chain; studied for enzyme inhibition
2-Amino-9-(propyl)-1,9-dihydro-6H-purin-6-oneC11H15N5OPropyl side chain; similar biological activities

The unique undecyl side chain in this compound may enhance its biological activity compared to these derivatives due to increased lipophilicity.

Interaction Studies

Recent studies have focused on the interactions of this compound with various enzymes and receptors. For instance, studies involving enzyme inhibition suggest that compounds with similar structures can modulate key metabolic pathways. The binding affinities observed in preliminary studies indicate a promising avenue for further exploration in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include alkylation reactions under controlled conditions to ensure high yields and purity. Characterization techniques such as X-ray crystallography and IR spectroscopy have been employed to confirm the structural integrity and analyze intermolecular interactions within the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The 9-position substituent is pivotal in modulating properties. Key analogs include:

Compound Name Substituent at Position 9 Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
2-Amino-9-undecyl-3,9-dihydro-6H-purin-6-one Undecyl (C₁₁H₂₃) C₁₆H₂₅N₅O* 303.41* Presumed enhanced lipophilicity N/A
Acyclovir (2-Hydroxyethoxy)methyl C₈H₁₁N₅O₃ 225.21 Antiviral (HSV inhibition)
9-Benzyl-3,9-dihydro-6H-purin-6-one Benzyl C₁₂H₁₀N₄O 226.23 Research applications
2-Amino-9-(2-methylbutyl)-3,9-dihydro-6H-purin-6-one 2-Methylbutyl C₁₀H₁₅N₅O 221.26 Unspecified bioactivity
8-Aryl-3,9-dimethyl-2-methylthio derivatives Aryl (e.g., phenyl), methylthio C₁₃H₁₂N₄O₂S 288.32 Antimicrobial activity
Guanine (base structure) None C₅H₅N₅O 151.13 Natural nucleobase

*Inferred from structural analogs due to lack of direct evidence.

Key Observations:
  • Lipophilicity : The undecyl chain in the target compound likely enhances membrane permeability compared to shorter alkyl (e.g., 2-methylbutyl) or polar (e.g., hydroxyethoxy) groups .
  • Bioactivity : Acyclovir’s (2-hydroxyethoxy)methyl group enables phosphorylation, critical for antiviral action . In contrast, 8-aryl derivatives with methylthio groups exhibit antimicrobial effects, suggesting substituent-dependent target specificity .

Enzymatic and Thermodynamic Interactions

highlights the role of purin-6-one derivatives in enzyme inhibition. For example, 1,9-dihydro-6H-purin-6-one derivatives were compared to CHBr₃ for binding to methyl-coenzyme M reductase (MCR) in methanogenic archaea.

Preparation Methods

Table: Key Reaction Parameters

Step Reagents/Conditions Notes
Amination Ammonia or primary amines, solvent (e.g., ethanol) Introduces the amino group at the 2-position of purine.
Oxidation Mild oxidizing agents (e.g., hydrogen peroxide) Forms the ketone group at the 6-position.
Alkylation Undecyl halide, base (e.g., K2CO3), DMF Nucleophilic substitution reaction to attach undecyl chain.
Purification Recrystallization or chromatography Ensures removal of by-products and unreacted starting materials.

Challenges in Synthesis

  • Regioselectivity :

    • Achieving selective alkylation at the N9 position without side reactions at other nitrogen atoms in the purine ring can be challenging.
    • Careful control of reaction conditions and choice of reagents is critical.
  • Yield Optimization :

    • Reaction yields depend on factors such as temperature, solvent polarity, and reaction time.
    • Optimization studies are often required to maximize yield while minimizing by-products.
  • Purity :

    • The presence of long hydrophobic chains like undecyl groups can complicate purification.
    • Advanced chromatographic techniques may be necessary for high-purity isolation.

Analytical Characterization

After synthesis, the compound is characterized using standard analytical techniques:

Comparative Analysis with Related Compounds

To better understand its synthesis, it is useful to compare it with structurally similar derivatives:

Table: Comparison with Related Compounds

Compound Name Molecular Formula Key Features
2-Amino-9-(methyl)-3,9-dihydro-6H-purin-6-one C7H9N5O Shorter alkyl chain; simpler synthesis
2-Amino-9-(ethyl)-3,9-dihydro-6H-purin-6-one C8H11N5O Ethyl side chain; studied for enzyme inhibition
2-Amino-9-(propyl)-3,9-dihydro-6H-purin-6-one C10H15N5O Propyl side chain; similar biological activity

Q & A

Q. What synthetic methodologies are optimal for producing 2-Amino-9-undecyl-3,9-dihydro-6H-purin-6-one with high purity?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key steps include:

  • Alkylation of purine scaffolds : Reacting 6-chloropurine derivatives with undecyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the undecyl chain.
  • Purification : Use reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound (≥95% purity). Monitor intermediates using LC-MS to avoid impurities like des-alkylated byproducts .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires:

  • X-ray crystallography : Resolve the cyclopentyl and purin-6-one moieties, as demonstrated for structurally related anti-HBV compounds .
  • NMR spectroscopy : Key signals include δ 8.3 ppm (H-8 proton of purine) and δ 4.2–4.5 ppm (methylene protons adjacent to the undecyl chain). Compare with reference spectra of analogs like Entecavir impurities .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 335.2084 (calculated for C₁₆H₂₆N₆O) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Antiviral activity : Use HBV-transfected HepG2.2.15 cells to measure viral DNA reduction via qPCR. EC₅₀ values <10 μM indicate potency .
  • Cytotoxicity : Assess in primary hepatocytes using MTT assays; selectivity index (SI = CC₅₀/EC₅₀) should exceed 20 .

Advanced Research Questions

Q. How does the undecyl chain influence the compound’s mechanism of action against viral polymerases?

The undecyl chain enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.5 predicted via ChemAxon).
  • Binding affinity : Molecular docking studies suggest the chain occupies hydrophobic pockets in viral polymerases (e.g., HBV reverse transcriptase). Compare with shorter-chain analogs (e.g., ethyl or pentyl derivatives) to validate chain-length dependency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Batch variability analysis : Test multiple synthesis batches for impurities (e.g., via UPLC-PDA). For example, 2-Amino-1,9-dihydro-6H-purin-6-one (Guanine) is a common impurity that may skew results .
  • Assay standardization : Use internal controls like Entecavir or Ganciclovir in parallel to normalize inter-lab variability .

Q. How can researchers optimize in vivo pharmacokinetics without compromising antiviral efficacy?

  • Prodrug derivatization : Introduce phosphate esters at the hydroxyl group to enhance solubility. For example, Valaciclovir analogs show improved oral bioavailability via esterase-mediated activation .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) in rodent models to quantify liver accumulation, a critical target for HBV therapy .

Q. What analytical methods are critical for stability studies under physiological conditions?

  • Forced degradation : Expose the compound to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor degradation products (e.g., oxidation at the purine ring) via LC-MS/MS .
  • Long-term stability : Store at -20°C in amber vials with desiccants; stability >24 months confirmed by periodic HPLC analysis .

Q. How do structural modifications impact resistance profiles in viral strains?

  • Resistance selection experiments : Serial passage of HBV in the presence of suboptimal compound concentrations. Sequence viral polymerase genes to identify mutations (e.g., rtM204V in HBV) .
  • Cross-resistance testing : Compare efficacy against Entecavir-resistant strains to determine shared or distinct resistance pathways .

Methodological Considerations

Q. What are key challenges in formulating this compound for preclinical studies?

  • Solubility limitations : Use solubilizers like β-cyclodextrin (20% w/v) in aqueous formulations.
  • Dose uniformity : For oral gavage, prepare suspensions in 0.5% methylcellulose and validate homogeneity via HPLC .

Q. How should researchers validate analytical methods for impurity profiling?

  • ICH guidelines compliance : Ensure specificity, accuracy (recovery 98–102%), and precision (RSD <2%) for HPLC methods.
  • Reference standards : Use certified impurities (e.g., vinylchloroganciclovir, CAS 1797982-93-4) as controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.